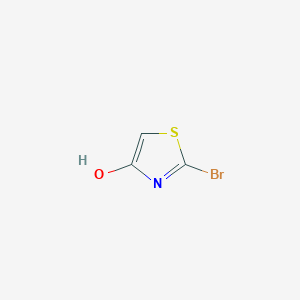

2-Bromothiazol-4-ol

Description

Properties

IUPAC Name |

2-bromo-1,3-thiazol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNOS/c4-3-5-2(6)1-7-3/h1,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGYEQZVQWWOLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothiazol-4-ol typically involves the bromination of thiazol-4-ol. One common method is the reaction of thiazol-4-ol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom at the second position of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it more suitable for commercial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Bromothiazoles undergo nucleophilic substitution at the C2 position due to the electron-withdrawing effect of the thiazole ring. For example:

Hydrolysis and Esterification

Bromothiazole esters can be hydrolyzed to carboxylic acids under basic conditions:

Cross-Coupling Reactions

Bromothiazoles participate in transition metal-catalyzed couplings:

Oxidation and Reduction

-

Oxidation : Thiazole rings can be oxidized to sulfoxides using agents like hydrogen peroxide.

-

Reduction : Thiazoles may be reduced to dihydrothiazoles with LiAlH₄ or NaBH₄, though specific examples for bromothiazoles are not documented.

Electrophilic Substitution

-

Halogenation : Bromothiazoles undergo electrophilic substitution (e.g., bromination) at C5 under controlled conditions .

Data Table: Representative Reactions of Bromothiazole Derivatives

Scientific Research Applications

2-Bromothiazol-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the development of biologically active molecules with potential antimicrobial, antifungal, and anticancer properties.

Medicine: Research has shown its potential in the development of new therapeutic agents targeting various diseases.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromothiazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Bromo-2-lithiothiazole (CasNo. 173978-99-9)

This organometallic compound replaces the hydroxyl group of 2-Bromothiazol-4-ol with a lithium atom. The lithium substituent significantly increases reactivity, enabling participation in nucleophilic additions and cross-coupling reactions. However, its instability under ambient conditions limits its applications to controlled synthetic environments. Its polar surface area (PSA: 41.13) and molecular weight (168.92 g/mol) are lower than those of this compound, reflecting reduced hydrogen-bonding capacity but enhanced electrophilicity .

Methyl 2-(2-bromothiazol-4-yl)acetate (CasNo. 1261589-82-5)

This ester derivative introduces an acetoxy group to the thiazole ring, increasing lipophilicity (molecular weight: 236.09 g/mol) compared to this compound. The ester functional group enhances stability and may facilitate membrane permeability in biological studies, though it reduces hydrogen-bonding interactions. It is primarily used as a research intermediate, with solubility optimized for organic solvents (e.g., DMSO or ethanol) .

Data Table: Comparative Analysis

| Compound | Molecular Weight (g/mol) | Molecular Formula | Functional Groups | Reactivity Profile | Key Applications |

|---|---|---|---|---|---|

| This compound | Not reported | C₃H₂BrNOS | -OH, -Br | Moderate (H-bond donor) | Pharmaceutical synthesis |

| 4-Bromo-2-lithiothiazole | 168.92 | C₃HBrLiNS | -Li, -Br | High (organometallic) | Cross-coupling reactions |

| Methyl ester derivative | 236.09 | C₆H₆BrNO₂S | -Br, -COOCH₃ | Moderate (ester hydrolysis) | Research intermediates |

Biological Activity

2-Bromothiazol-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its antibacterial, antifungal, and anticancer properties, supported by recent research findings, case studies, and relevant data tables.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The antibacterial activity of this compound has been reported with MIC values ranging from 25 to 50 μg/ml against Salmonella typhimurium and Klebsiella pneumonia .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/ml) | Reference |

|---|---|---|

| Salmonella typhimurium | 25-50 | |

| Klebsiella pneumonia | 25-50 | |

| Staphylococcus aureus | 0.15 |

2. Antifungal Activity

Thiazole derivatives, including this compound, have shown promising antifungal properties. A study demonstrated that certain thiazole compounds inhibited biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating fungal infections .

3. Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : In vitro studies revealed that compounds derived from thiazole exhibited IC50 values in the low micromolar range against human cancer cell lines . The mechanism of action often involves inducing apoptosis and interfering with the cell cycle.

Table 2: Anticancer Activity of Thiazole Derivatives

| Cell Line | IC50 (μM) | Mechanism | Reference |

|---|---|---|---|

| SW480 Colon Cancer | Low μM range | Apoptosis | |

| Various Human Lines | Low μM range | Cell Cycle Interference |

4.1 Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. For instance, it has shown a significant binding affinity towards dihydroorotase and DNA gyrase, which are critical in bacterial replication .

4.2 Structure-Activity Relationship (SAR)

The presence of specific substituents on the thiazole ring enhances the biological activity of derivatives. For example, the introduction of chloro groups at specific positions has been linked to increased antibacterial efficacy .

5. Case Studies

In a notable case study, a series of thiazole derivatives were synthesized and tested for their biological activities. Among these, compounds with specific substitutions demonstrated enhanced potency against both bacterial and fungal strains, indicating that structural modifications can lead to improved therapeutic profiles .

6. Conclusion

This compound represents a promising scaffold in drug development due to its diverse biological activities, particularly antibacterial and anticancer properties. Ongoing research into its structure-activity relationships and mechanisms of action will further elucidate its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.